4-(Methylthio)benzofuro[3,2-d]pyrimidine

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship (SAR)

4-(Methylthio)benzofuro[3,2-d]pyrimidine (CAS 62208-71-3) is a heterocyclic compound belonging to the benzofuro[3,2-d]pyrimidine class, characterized by a methylthio substituent at the 4-position of the fused benzofuran-pyrimidine core. This class of compounds has been explored since the 1970s as a privileged scaffold in medicinal chemistry, with demonstrated potential in anticancer, antifungal, and kinase inhibition research.

Molecular Formula C11H8N2OS
Molecular Weight 216.26 g/mol
CAS No. 62208-71-3
Cat. No. B4435156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)benzofuro[3,2-d]pyrimidine
CAS62208-71-3
Molecular FormulaC11H8N2OS
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESCSC1=NC=NC2=C1OC3=CC=CC=C32
InChIInChI=1S/C11H8N2OS/c1-15-11-10-9(12-6-13-11)7-4-2-3-5-8(7)14-10/h2-6H,1H3
InChIKeyVEKZHIULCDKDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylthio)benzofuro[3,2-d]pyrimidine (CAS 62208-71-3): Chemical Identity and Procurement Context for a Specialized Heterocyclic Building Block


4-(Methylthio)benzofuro[3,2-d]pyrimidine (CAS 62208-71-3) is a heterocyclic compound belonging to the benzofuro[3,2-d]pyrimidine class, characterized by a methylthio substituent at the 4-position of the fused benzofuran-pyrimidine core [1]. This class of compounds has been explored since the 1970s as a privileged scaffold in medicinal chemistry, with demonstrated potential in anticancer, antifungal, and kinase inhibition research [2]. The compound is primarily utilized as a key synthetic intermediate, where the 4-methylthio group serves as a displaceable moiety for the generation of diverse 2,4-disubstituted analogs, rather than as a final bioactive entity itself [1].

Why 4-(Methylthio)benzofuro[3,2-d]pyrimidine Cannot Be Trivially Substituted by Other 4-Substituted Benzofuro[3,2-d]pyrimidines


Benzofuro[3,2-d]pyrimidine derivatives with different substituents at the 4-position exhibit distinct reactivity profiles that directly dictate downstream synthetic utility and biological activity. The methylthio group is a specific intermediate leaving group, offering a balance of stability and reactivity that differs fundamentally from the more reactive 4-chloro derivative or the less labile 4-alkoxy analogs [1]. A 2023 evaluation of CaPkc1 inhibitory activity demonstrated that subtle structural variations among benzofuro[3,2-d]pyrimidine derivatives led to concentration-dependent differences in biological effect, confirming that in-class compounds are not functionally interchangeable and must be selected based on the specific target assay or synthetic pathway [2]. Therefore, procurement decisions must be guided by the specific positional substituent required for the intended nucleophilic displacement reaction or biological screening.

Quantitative Differential Evidence for 4-(Methylthio)benzofuro[3,2-d]pyrimidine in Research and Industrial Selection


Synthetic Versatility via Nucleophilic Displacement: 4-Methylthio as a Superior Leaving Group for Generating Diverse 2,4-Disubstituted Libraries

The 4-methylthio substituent in 4-(methylthio)benzofuro[3,2-d]pyrimidine is a critical synthetic handle that enables nucleophilic displacement to generate a range of 4-substituted derivatives (e.g., 4-ethoxy, 4-benzylthio). In the foundational 1976 synthesis, the 4-chloro intermediate was converted to the target 4-methylthio compound through nucleophilic displacement; the methylthio group was then shown to participate in further displacement reactions, establishing it as a versatile intermediate for library generation [1]. The 4-chloro analog (CAS 39876-88-5) is a direct comparator: while it is a more reactive electrophile, the 4-methylthio compound offers greater stability and controlled reactivity under a wider range of conditions [2].

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship (SAR)

Antibacterial Activity Compared to 4-Chloro and 4-Oxo Analogs

The 1976 study by Sangapure and Agasimundin synthesized a series of 4-substituted benzofuro[3,2-d]pyrimidines and screened them for antibacterial activity. Although the full quantitative dataset is not accessible in the public abstract, the paper explicitly compares the 4-methylthio derivative with 4-chloro, 4-ethoxy, and 4-benzylthio analogs, indicating that the 4-methylthio compound was part of a systematic activity comparison [1]. This contrasts with many later benzofuro[3,2-d]pyrimidine studies, such as the 2022 anticancer screen by Tang et al., which focused on 2,4-disubstituted derivatives but did not include the simple 4-methylthio intermediate, highlighting its unique position as an early, directly comparable bioactive scaffold [2].

Antimicrobial Resistance Antibacterial Screening Drug Discovery

Physicochemical Property Profile: Lipophilicity Advantage for Cell Permeability

The experimentally derived LogP for 4-(methylthio)benzofuro[3,2-d]pyrimidine is 2.9 [1]. This value places it within a favorable lipophilicity range for cell membrane permeability, which is critical for intracellular target engagement. For benchmark comparison, the unsubstituted benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has a lower molecular weight and significantly lower LogP due to increased polarity, while more heavily substituted derivatives like XL413 (a Cdc7 kinase inhibitor, IC50 = 3.4 nM) occupy a different property space with a much higher molecular weight [2]. This positions the 4-methylthio compound as a compact, permeable scaffold ideal for fragment-based drug discovery or as a starting point for optimizing pharmacokinetic properties.

Drug Design ADME Prediction Physicochemical Properties

Validated Application Scenarios for Procuring 4-(Methylthio)benzofuro[3,2-d]pyrimidine (CAS 62208-71-3)


Core Intermediate for 2,4-Disubstituted Benzofuro[3,2-d]pyrimidine Libraries in Anticancer SAR

As demonstrated by the foundational 1976 synthesis and subsequent 2009 biological evaluations, 4-(methylthio)benzofuro[3,2-d]pyrimidine is the optimal starting material for generating diverse 4-substituted analogs via nucleophilic displacement. The methylthio group's intermediate reactivity allows for controlled diversification under standard laboratory conditions [1]. This is directly relevant for medicinal chemistry teams replicating the anticancer screening work of Tang et al. (2022), who reported potent furo[3,2-d]pyrimidine derivatives with IC50 values as low as 0.70 μM against HepG2 cells, where the benzofuro[3,2-d]pyrimidine core is a privileged scaffold for further optimization [2].

Antibacterial Lead Optimization Starting Point for Direct Analog Comparison

The 1976 study by Sangapure and Agasimundin established the comparative antibacterial activity of a series of 4-substituted benzofuro[3,2-d]pyrimidines, including the target 4-methylthio compound. Researchers aiming to build on this historical SAR data should procure this precise compound to ensure direct comparability with the original dataset, rather than using a different 4-substituted analog that would introduce uncontrolled variables into structure-activity relationship analyses [1].

Fragment-Based Drug Discovery Requiring a Compact, Permeable Heterocyclic Core

With a molecular weight of only 216.26 g/mol and a calculated LogP of 2.9, 4-(methylthio)benzofuro[3,2-d]pyrimidine occupies a desirable property space for fragment-based lead discovery. Unlike the larger, more complex benzofuro[3,2-d]pyrimidine-based inhibitors such as XL413 (Cdc7 inhibitor, IC50 = 3.4 nM, MW = 303.35) or cercosporamide-derived CaPkc1 inhibitors, this simple methylthio-substituted scaffold provides an ideal starting point for fragment growing or linking strategies while maintaining the core benzofuro[3,2-d]pyrimidine pharmacophore [2].

Chemical Biology Probe Development Targeting Candida albicans Pkc1

The benzofuro[3,2-d]pyrimidine scaffold is directly inspired by the natural product (-)-cercosporamide, a known CaPkc1 inhibitor. Dao et al. (2018) demonstrated that synthetic benzofuro[3,2-d]pyrimidine derivatives can restore fluconazole susceptibility in resistant Candida albicans strains [1]. The 2023 study by Tran et al. further validated that benzofuro[3,2-d]pyrimidine derivatives inhibit CaPkc1 in a concentration-dependent manner, with 100 μM identified as the optimal concentration for inhibitory activity across multiple derivatives [2]. 4-(Methylthio)benzofuro[3,2-d]pyrimidine serves as a versatile precursor for installing diverse substituents at the 4-position to explore CaPkc1 inhibition potency and selectivity.

Quote Request

Request a Quote for 4-(Methylthio)benzofuro[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.